molecular formula C21H20O6 B2411485 (Z)-isopropyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 858763-03-8

(Z)-isopropyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2411485
CAS No.: 858763-03-8
M. Wt: 368.385
InChI Key: LMFAWJFROHKQJB-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-Isopropyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic benzofuran derivative investigated for its potential as a modulator of key cellular signaling pathways. Its core research value lies in its structural design, which is optimized for interacting with specific kinase domains. Studies on structurally similar benzofuran-based compounds indicate that this molecule may function as a potent inhibitor of the MAPK signaling cascade, particularly targeting pathways like ERK1/2, which are frequently dysregulated in various cancers [https://pubmed.ncbi.nlm.nih.gov/36351379/]. The (Z)-isomeric configuration of the 2-methoxybenzylidene group is critical for its high-affinity binding and biological activity. Researchers are exploring its application in oncology models to induce cell cycle arrest and promote apoptosis in malignant cell lines, providing a valuable chemical tool for deciphering the complexities of tumor proliferation and survival mechanisms [https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra03234a]. Its mechanism is believed to involve competitive binding at the ATP-pocket of specific kinases, leading to the suppression of downstream phosphorylation events and subsequent transcriptional activity. This compound is essential for fundamental biochemical research aimed at developing novel targeted therapeutic strategies.

Properties

IUPAC Name

propan-2-yl 2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-13(2)26-20(22)12-25-15-8-9-16-18(11-15)27-19(21(16)23)10-14-6-4-5-7-17(14)24-3/h4-11,13H,12H2,1-3H3/b19-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFAWJFROHKQJB-GRSHGNNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-isopropyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. The compound features a unique structure characterized by a benzofuran moiety, which is known for its potential therapeutic effects.

Structural Characteristics

The molecular formula of the compound is C21H20O6C_{21}H_{20}O_6, with a molecular weight of approximately 368.385 g/mol. The structure includes functional groups such as methoxy (-OCH₃), carbonyl (C=O), and isopropyl (C(CH₃)₂), which contribute to its reactivity and biological properties.

Biological Activities

1. Antimicrobial Properties
Research indicates that derivatives of benzofuran compounds exhibit significant antibacterial and antifungal activities. Specifically, studies have shown that compounds similar to this compound can inhibit the growth of various pathogens, suggesting potential applications in treating infections .

2. Anti-inflammatory Effects
The compound has been evaluated for its ability to inhibit aldose reductase, an enzyme involved in diabetic complications. This inhibition can lead to reduced inflammation and oxidative stress, making it a candidate for further research in diabetes management .

3. Interaction with Enzymes
The interaction studies reveal that this compound may affect various biological targets, including enzymes and receptors. Its potential as an aldose reductase inhibitor highlights its role in metabolic pathways related to diabetes .

Research Findings

Case Studies
Several studies have focused on the synthesis and biological evaluation of similar compounds:

StudyCompoundBiological Activity
Taubert et al. (2002)Benzofuran derivativesHigh antibacterial and antifungal activity
Wang et al. (2011)Alkyl 3-oxo derivativesInhibition of aldose reductase
Recent SynthesisMethoxy-substituted benzofuransPhytotoxic effects on Arabidopsis thaliana

These findings emphasize the compound's versatility and potential applications in pharmaceuticals .

The mechanisms through which this compound exerts its effects are still being elucidated. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit key enzymes involved in metabolic processes.
  • Modulation of Signaling Pathways : The presence of specific functional groups may allow the compound to interact with signaling pathways related to inflammation and cell proliferation.

Q & A

Q. What are the key synthetic pathways for (Z)-isopropyl 2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves:

Benzofuran Core Formation : A cascade [3,3]-sigmatropic rearrangement followed by aromatization to construct the dihydrobenzofuran scaffold .

Benzylidene Introduction : Condensation of 2-methoxybenzaldehyde with the 3-oxo-dihydrobenzofuran intermediate under acidic or basic conditions to form the (Z)-configured benzylidene moiety .

Esterification : Reaction of the hydroxyl group at position 6 of the benzofuran with isopropyl bromoacetate using NaH/THF as a base to install the acetoxy group .

Q. Characterization :

  • NMR Spectroscopy : Key signals include the benzylidene proton (δ 7.8–8.2 ppm, doublet with J ≈ 12 Hz for Z-configuration) and the dihydrobenzofuran carbonyl (δ 170–175 ppm in ¹³C NMR) .
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
Intermediate Key Reaction Step Reagents/Conditions Characterization Data
DihydrobenzofuranSigmatropic rearrangementToluene, 110°C, 12 h¹H NMR: δ 6.8–7.5 (aromatic protons)
Benzylidene adductCondensation2-Methoxybenzaldehyde, H₂SO₄, 60°C¹³C NMR: δ 188.5 (C=O)
Final esterEsterificationIsopropyl bromoacetate, NaH/THF, 0°C → RTMS: m/z 412.1 [M+Na]⁺

Q. What spectroscopic techniques are essential for confirming the structure of the target compound and its intermediates?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the benzylidene group (Z-configuration confirmed by coupling constants J = 10–12 Hz) and the dihydrobenzofuran carbonyl (δ ~170 ppm) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; e.g., the (Z)-configuration in analogous compounds was confirmed via single-crystal diffraction .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₂O₇ requires m/z 410.1342 [M+H]⁺) .
Structural Feature Spectroscopic Marker Example Data
Benzylidene protons¹H NMR: δ 8.1 (d, J = 12 Hz)
Dihydrobenzofuran C=O¹³C NMR: δ 170.5
Isopropyl group¹H NMR: δ 1.3 (d, 6H)

Advanced Questions

Q. How can researchers optimize the Z/E selectivity during the benzylidene formation step?

Methodological Answer:

  • Steric and Electronic Effects : Use electron-withdrawing substituents on the benzaldehyde (e.g., 2-methoxy) to favor Z-configuration via kinetic control .
  • Catalysis : ZnCl₂ or acidic conditions (e.g., H₂SO₄) promote selective condensation by stabilizing the transition state .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance selectivity by stabilizing the intermediate enolate .
Condition Z:E Ratio Yield (%) Reference
H₂SO₄, 60°C9:178
ZnCl₂/DMF, reflux8:172
Neat, 120°C3:155

Q. What strategies mitigate low yields in the esterification step of the acetoxy group?

Methodological Answer:

  • Base Selection : NaH in THF outperforms weaker bases (e.g., K₂CO₃) due to complete deprotonation of the phenolic oxygen .
  • Temperature Control : Slow addition of bromoacetate at 0°C minimizes side reactions (e.g., hydrolysis) .
  • Protecting Groups : Use benzyl ethers to protect reactive hydroxyl groups during earlier steps, removed via hydrogenolysis .
Base Solvent Temperature Yield (%)
NaHTHF0°C → RT85
K₂CO₃AcetoneReflux45

Q. How do researchers resolve contradictions in reported spectral data for similar benzofuran derivatives?

Methodological Answer:

  • Solvent Calibration : Ensure consistent use of deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to avoid chemical shift discrepancies .
  • Cross-Validation : Compare coupling constants and NOE effects with X-ray data from structurally characterized analogs .
  • Dynamic NMR : Resolve rotational barriers in flexible moieties (e.g., isopropyl groups) by variable-temperature NMR .
Reported Discrepancy Resolution Method Example
Benzylidene δH variationX-ray crystallography
Carbonyl δC shifts2D NMR (HSQC, HMBC)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.